![molecular formula C15H17NO5 B1613427 cis-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid CAS No. 735274-65-4](/img/structure/B1613427.png)

cis-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

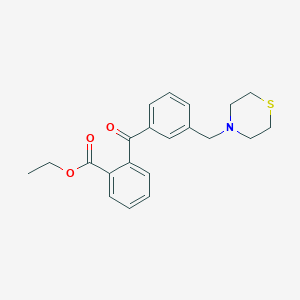

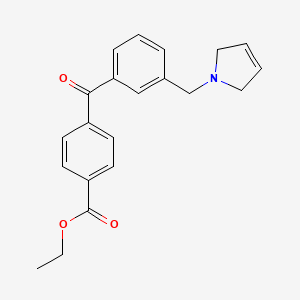

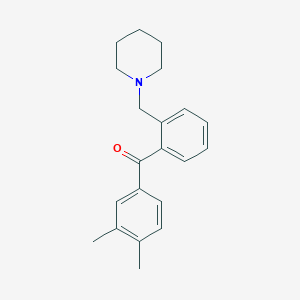

“Cis-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid” is a chiral compound . It is not chirally pure and contains a mixture of enantiomers . The IUPAC name for this compound is (1R,2R)-2-(2-(2-nitrophenyl)-2-oxoethyl)cyclohexane-1-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H17NO5/c17-14(12-7-3-4-8-13(12)16(20)21)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19)/t10-,11-/m1/s1 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

The molecular weight of this compound is 291.3 .Applications De Recherche Scientifique

Structural and Conformational Analysis The structure and conformation of related cyclopropanecarboxylic acids have been extensively studied, providing insights into the molecular geometry and interactions crucial for chemical synthesis and material science applications. For example, studies on cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid reveal the molecular conformation and crystal structure, which are vital for understanding the chemical reactivity and potential applications in material synthesis (J. Korp, I. Bernal, R. Fuchs, 1983).

Chemical Synthesis and Catalysis Research has demonstrated the use of cyclohexanediol derivatives in catalysis, suggesting the potential of cis-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid in similar contexts. A study showed that cis-1,2-cyclohexanediol acts as an efficient bidentate O-donor ligand in a highly active Cu-catalytic system, indicating possible applications in the synthesis of biologically important compounds and materials (M. S. Kabir et al., 2010).

Crystallography and Material Science Investigations into the crystal structures of similar compounds, such as inclusion complexes of cyclopropanecarboxylic acid derivatives, provide valuable information for material science, particularly in designing and understanding molecular interactions in solid-state materials. The study of cis- and trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid hosts with ethanol guests reveals complex crystalline structures and selective inclusion modes, important for developing new materials with specific properties (I. Csöregh et al., 1992).

Environmental Monitoring Another potential application area is environmental monitoring, where derivatives of cyclopropane carboxylic acids can serve as biomarkers or indicators. For instance, monitoring pyrethroid metabolites in human urine for occupational exposure assessment involves the detection of cyclopropane-1-carboxylic acid derivatives, showcasing the importance of such compounds in environmental health and safety studies (F. J. Arrebola et al., 1999).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for cis-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclohexene", "2-nitrobenzaldehyde", "Ethyl acetoacetate", "Sodium ethoxide", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-nitro-2-phenylacetaldehyde from cyclohexene and 2-nitrobenzaldehyde using sodium ethoxide as a base.", "Step 2: Condensation of 2-nitro-2-phenylacetaldehyde with ethyl acetoacetate in ethanol using sodium ethoxide as a base to form ethyl 2-(2-nitrophenyl)-2-oxoacetate.", "Step 3: Hydrolysis of ethyl 2-(2-nitrophenyl)-2-oxoacetate with sodium hydroxide in water to form 2-(2-nitrophenyl)-2-oxoacetic acid.", "Step 4: Reduction of 2-(2-nitrophenyl)-2-oxoacetic acid with sodium borohydride in ethanol to form cis-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid.", "Step 5: Purification of the product by recrystallization from a mixture of water and ethanol, followed by washing with sodium bicarbonate solution and drying to obtain the final product." ] } | |

Numéro CAS |

735274-65-4 |

Formule moléculaire |

C15H17NO5 |

Poids moléculaire |

291.30 g/mol |

Nom IUPAC |

(1S,2S)-2-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C15H17NO5/c17-14(12-7-3-4-8-13(12)16(20)21)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19)/t10-,11-/m0/s1 |

Clé InChI |

DHPJGNQYQNOIGF-QWRGUYRKSA-N |

SMILES isomérique |

C1CC[C@@H]([C@@H](C1)CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |

SMILES |

C1CCC(C(C1)CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |

SMILES canonique |

C1CCC(C(C1)CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1613356.png)